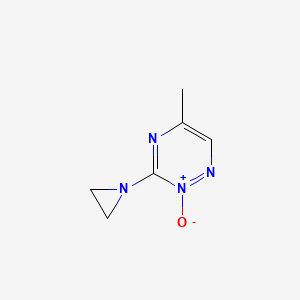
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, and a triazine ring, a six-membered ring with three nitrogen atoms. Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions . The compound’s unique structure allows it to participate in a variety of chemical processes, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing aziridines is the cyclization of haloamines or amino alcohols . For example, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . These methods provide efficient routes to produce aziridines on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the triazine ring can lead to the formation of dihydrotriazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include aziridine N-oxides, dihydrotriazines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to alkylation and other modifications . The compound’s reactivity is primarily due to the ring strain in the aziridine ring, which makes it highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine-containing molecules such as aziridine-1-carbaldehyde oximes and aziridine-1-carboxamides . These compounds share the aziridine ring but differ in their functional groups and overall structure.
Uniqueness
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine is unique due to the presence of both the aziridine and triazine rings, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions and makes it valuable for diverse applications in research and industry .
Properties
CAS No. |
61178-08-3 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(aziridin-1-yl)-5-methyl-2-oxido-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C6H8N4O/c1-5-4-7-10(11)6(8-5)9-2-3-9/h4H,2-3H2,1H3 |
InChI Key |
RXRPENZIXAGJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=[N+](C(=N1)N2CC2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)

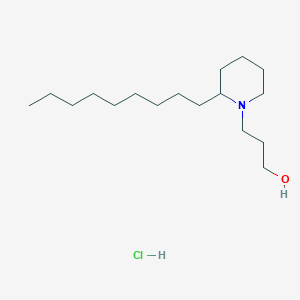

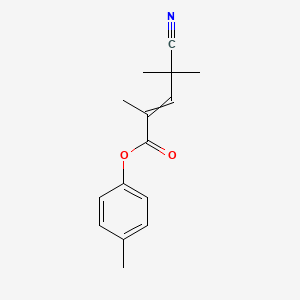
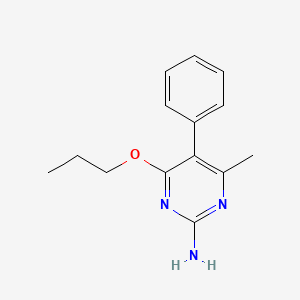
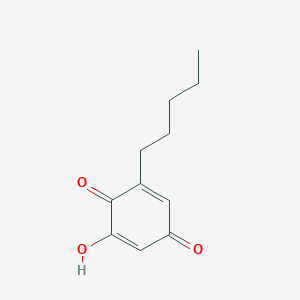


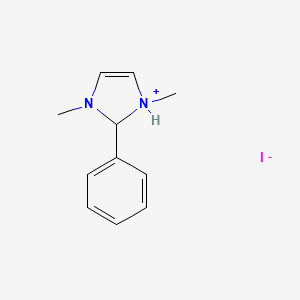

![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)

